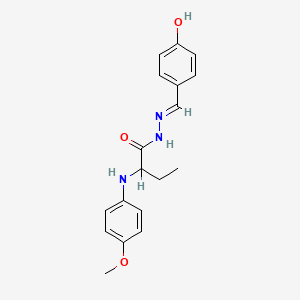![molecular formula C25H26N8OS B10958443 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide CAS No. 1006349-07-0](/img/structure/B10958443.png)
2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors such as hydrazones and pyridine derivatives under acidic or basic conditions.
Functionalization: The core structure is then functionalized by introducing cyclopropyl and phenyl groups through reactions such as Friedel-Crafts acylation or alkylation.
Coupling with Hydrazinecarbothioamide: The final step involves coupling the functionalized pyrazolo[3,4-b]pyridine with hydrazinecarbothioamide under conditions that promote the formation of the desired carbonyl and hydrazine linkages.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine and thioamide moieties, leading to the formation of sulfoxides or sulfonamides.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation Products: Sulfoxides, sulfonamides.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted pyrazolo[3,4-b]pyridines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as kinases and receptors is of particular interest.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of kinase activity, which can result in reduced cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}hydrazinecarbothioamide
- 2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(trifluoroacetyl)-3-piperidinyl]hydrazinecarboxamide
Uniqueness
Compared to similar compounds, 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
1006349-07-0 |
|---|---|
Molecular Formula |
C25H26N8OS |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-[(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(1,5-dimethylpyrazol-4-yl)thiourea |
InChI |
InChI=1S/C25H26N8OS/c1-14-20(13-26-32(14)2)28-25(35)30-29-24(34)18-12-19(15-8-9-15)27-23-21(18)22(16-10-11-16)31-33(23)17-6-4-3-5-7-17/h3-7,12-13,15-16H,8-11H2,1-2H3,(H,29,34)(H2,28,30,35) |
InChI Key |
DIHOIDAQVIJNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=S)NNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate](/img/structure/B10958364.png)
![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10958371.png)
![N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10958374.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-(naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10958376.png)
-yl)methanone](/img/structure/B10958390.png)
![4-propyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10958396.png)
![Methyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B10958401.png)
![2-Amino-1-(4-bromo-2-fluorophenyl)-4-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B10958406.png)
![4-butyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10958408.png)
![2-[1,5-bis(1-methyl-1H-pyrazol-5-yl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B10958417.png)
![2-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10958420.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B10958431.png)
![4(5H)-Thiazolone, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1-piperidinyl)-](/img/structure/B10958435.png)
